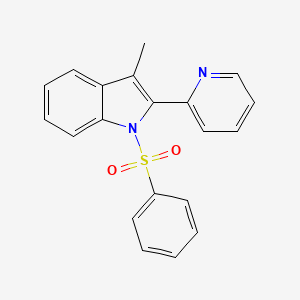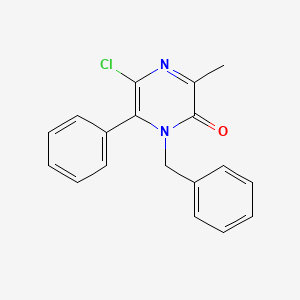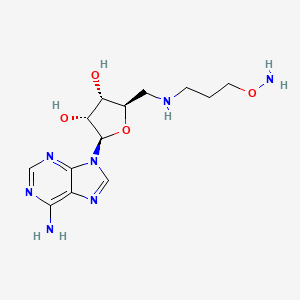![molecular formula C8H9N3 B12916103 2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-19-5](/img/structure/B12916103.png)
2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design. The structure of this compound consists of a triazole ring fused to a pyridine ring, with two methyl groups attached at the 2 and 8 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Microwave-Mediated Synthesis: One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine, involves the use of microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly.
Oxidative Cyclization: Another common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups on the triazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine has various applications in scientific research:
Medicinal Chemistry: It is used in the design of drugs targeting various biological pathways, including inhibitors of Janus kinases (JAK1 and JAK2), which are involved in inflammatory and autoimmune diseases.
Material Sciences: The compound is utilized in the development of light-emitting materials for organic light-emitting diodes (OLEDs).
Biological Studies: It exhibits activities such as acting as RORγt inverse agonists and PHD-1 inhibitors, making it valuable in studying these biological targets.
Wirkmechanismus
The mechanism of action of 2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways involved in inflammation and immune responses . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: The parent compound without the methyl groups.
2-Methyl[1,2,4]triazolo[1,5-a]pyridine: A similar compound with a single methyl group at the 2 position.
8-Methyl[1,2,4]triazolo[1,5-a]pyridine: A similar compound with a single methyl group at the 8 position.
Uniqueness
2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Eigenschaften
CAS-Nummer |
4931-19-5 |
|---|---|
Molekularformel |
C8H9N3 |
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-4-3-5-11-8(6)9-7(2)10-11/h3-5H,1-2H3 |
InChI-Schlüssel |
NFWRLHPRUGVPDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)
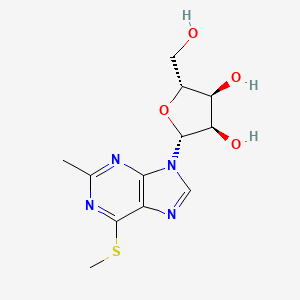


![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
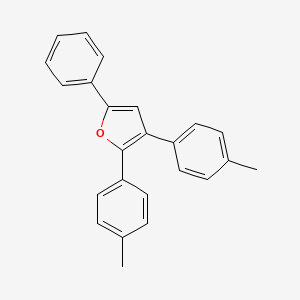



![Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12916083.png)
